1-(4-(Piperidin-4-yl)phenyl)ethanol

Catalog No.
S3547181
CAS No.
32340-85-5
M.F
C13H19NO
M. Wt
205.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-(Piperidin-4-yl)phenyl)ethanol

CAS Number

32340-85-5

Product Name

1-(4-(Piperidin-4-yl)phenyl)ethanol

IUPAC Name

1-(4-piperidin-4-ylphenyl)ethanol

Molecular Formula

C13H19NO

Molecular Weight

205.3 g/mol

InChI

InChI=1S/C13H19NO/c1-10(15)11-2-4-12(5-3-11)13-6-8-14-9-7-13/h2-5,10,13-15H,6-9H2,1H3

InChI Key

QNMLDFJGLPTOKI-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2CCNCC2)O

Canonical SMILES

CC(C1=CC=C(C=C1)C2CCNCC2)O

1-(4-(Piperidin-4-yl)phenyl)ethanol, also known as 1-(3-(Piperidin-4-yl)phenyl)ethanol, is a compound characterized by a piperidine ring attached to a phenyl group with an ethanol side chain. This structure allows for unique interactions in biochemical pathways, making it a candidate for various applications in medicinal chemistry, particularly in the development of targeted therapies.

The compound can undergo several chemical transformations:

  • Reduction: The ketone or aldehyde forms can be reduced to their corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation: It can be oxidized to form ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.
  • Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide .

1-(4-(Piperidin-4-yl)phenyl)ethanol has shown potential in biological applications, particularly as a semi-flexible linker in PROTAC (proteolysis-targeting chimera) development. This compound connects the ligand for the target protein and the ligand for E3 ubiquitin ligase, facilitating targeted protein degradation. Its specific interactions can influence various biochemical pathways related to the degradation of proteins involved in diseases .

The synthesis of 1-(4-(Piperidin-4-yl)phenyl)ethanol typically involves:

  • Preparation of Starting Material: The process begins with the synthesis of 3-(Piperidin-4-yl)phenyl ethanone.
  • Reduction: The ethanone is reduced to 1-(4-(Piperidin-4-yl)phenyl)ethanol using reducing agents like sodium borohydride.
  • Formation of Hydrochloride Salt: The free base is reacted with hydrochloric acid to form its hydrochloride salt, which enhances solubility and stability .

This compound has several applications:

  • Medicinal Chemistry: It is primarily used in the development of PROTACs for targeted cancer therapies.
  • Research: It serves as a tool compound for studying protein interactions and degradation pathways.
  • Pharmaceutical Development: Its unique structural properties make it suitable for designing new therapeutic agents targeting specific proteins involved in diseases .

Several compounds share structural similarities with 1-(4-(Piperidin-4-yl)phenyl)ethanol:

Compound NameStructure FeaturesUnique Aspects
2-(3-(Piperidin-4-yl)phenyl)ethanol hydrochlorideSimilar piperidine and phenyl structureDifferent positioning of functional groups
1-(3-(Piperidin-4-yl)phenyl)ethanamine hydrochlorideContains an amine group instead of hydroxylAltered biological activity due to functional change
1-(3-Pyridin-4-ylphenyl)ethanolPyridine instead of piperidinePotentially different pharmacological properties

The uniqueness of 1-(4-(Piperidin-4-yl)phenyl)ethanol lies in its specific balance between flexibility and rigidity, making it particularly effective as a linker in targeted protein degradation strategies .

XLogP3

1.5

Dates

Last modified: 07-26-2023

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